ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate
Description
This compound features a fused thiazolo[3,2-b][1,2,4]triazinone core with a (Z)-configured exocyclic double bond conjugated to a furan-2-yl substituent. The structure is further modified by a 4-methoxybenzyl group at position 6 of the triazinone ring and an ethyl benzoate ester at the para position of the phenyl ring.
Properties
Molecular Formula |
C27H21N3O6S |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[6-[(4-methoxyphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C27H21N3O6S/c1-3-35-26(33)18-8-6-17(7-9-18)22-13-12-20(36-22)15-23-25(32)30-27(37-23)28-24(31)21(29-30)14-16-4-10-19(34-2)11-5-16/h4-13,15H,3,14H2,1-2H3/b23-15- |
InChI Key |
RHTHHRDHDMWNHK-HAHDFKILSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate typically involves multi-component reactions. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium .
Chemical Reactions Analysis
Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound’s thiazolo[3,2-b][1,2,4]triazin core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- 4-Methoxybenzyl vs. Benzyl (): The methoxy group in the target compound enhances electron-donating capacity compared to the benzyl group in ’s analog. This may improve solubility in polar solvents or stabilize charge-transfer interactions in biological targets .
- Ethyl Benzoate vs.
- Furan-2-ylmethylene (Target vs. 2j): Both compounds share a furan moiety, but the target’s ethyl benzoate and 4-methoxybenzyl groups add steric bulk and electronic complexity, which could modulate binding affinity or pharmacokinetics .
Heterocyclic Core Variations
- Thiazolo-triazinone (Target) vs. This may enhance interactions with enzymatic active sites .
- Thiazolidinone (): The thiazolidinone core in lacks the fused triazine ring, reducing aromaticity and possibly altering redox properties. The fluorobenzyl substituent here contrasts with the target’s methoxybenzyl group, highlighting differences in electronic effects (electron-withdrawing F vs. electron-donating OMe) .
Biological Activity
Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
The compound's molecular formula is , with a molecular weight of 499.5 g/mol. It features a thiazolo[3,2-b][1,2,4]triazine core structure that is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H21N3O5S |
| Molecular Weight | 499.5 g/mol |
| IUPAC Name | Ethyl 4-[5-[(Z)-[6-[(4-methoxyphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]furan-2-yl]benzoate |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives containing thiazolo[3,2-b][1,2,4]triazine exhibit broad-spectrum antibacterial properties. The presence of electron-withdrawing groups on the phenyl ring enhances this activity significantly. For example, one study found that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.91 μM against Escherichia coli .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Notable findings include:
- Cytotoxicity against Cancer Cell Lines : The compound shows promising antiproliferative effects against various cancer cell lines. For instance:
The exact mechanism of action for this compound remains under investigation. However:
- Enzyme Interaction : Initial studies suggest that the compound may interact with specific enzymes or receptors involved in cell signaling pathways. This interaction could modulate enzymatic activity and influence downstream biological processes .
Study on Antimicrobial Activity
A comprehensive study evaluated various derivatives of thiazolo[3,2-b][1,2,4]triazine for their antimicrobial efficacy. The results highlighted the importance of substituent groups on the phenyl ring in enhancing antibacterial properties:
| Compound | MIC (μg/mL) against E. coli |
|---|---|
| Compound A | 0.91 |
| Compound B | 5.00 |
| Compound C | >50 |
This study concluded that modifications to the core structure could lead to improved antimicrobial agents .
Study on Anticancer Activity
In another research project focusing on anticancer activities of similar compounds:
| Cancer Type | IC50 (μM) |
|---|---|
| Breast Carcinoma (T47D) | 10 |
| Colon Carcinoma (HT-29) | 15 |
| Lung Carcinoma (A549) | 12 |
These findings indicate that this compound and its derivatives could serve as potential therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
